molecular formula C14H23N5O2 B2760302 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034466-45-8

2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2760302
CAS RN: 2034466-45-8
M. Wt: 293.371
InChI Key: SWKWONLOAVPEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H23N5O2 and its molecular weight is 293.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

One study describes the synthesis of glycosides where the aglycon is an N-(Hydroxymethyl)amino-1,3,5-triazine derivative, showing applications in the development of analogs to anti-tumor drugs. This involves the preparation of triazinyl β-glycosides through reactions of sugars with trimethyl-triazinylammonium salts, aiming at generating cytotoxic compounds with potential anti-tumor activities (Bagga, Dua, Williams, & Simmonds, 1997).

Applications in Heterocyclic Compound Synthesis

Another research application involves the use of amino acids in synthesizing heterocyclic systems, including the preparation of methyl 2-acetylamino-3-dimethylaminopropenoate. This compound serves as a versatile reagent for creating various heterocyclic systems, showcasing the broad applicability of triazine derivatives in synthesizing pharmacologically relevant compounds (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).

Potential Antidepressant Biochemical Profile

Further research into the biochemical profiles of novel compounds, such as an ethyl cyclohexanol derivative, indicates potential antidepressant activity. These studies suggest that triazine derivatives might be useful in designing compounds with specific neurochemical profiles predictive of antidepressant activity, providing a foundation for future antidepressant development (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).

Exploration of Steric and Electronic Factors

Investigations into the cyclopalladation of aniline derivatives, including studies on acetylated anilines and their reactions with palladium(II) acetate, reveal insights into the steric and electronic factors influencing the reactivity of these compounds. Such research is crucial for understanding how these factors affect the chemical behavior of triazine derivatives, potentially leading to the discovery of new catalytic processes or materials (Mossi, Klaus, & Rys, 1992).

properties

IUPAC Name

2-cyclopentyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKWONLOAVPEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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